3-Ethyl-1,3-thiazolidine-2-thione

Catalog No.
S14723767
CAS No.
3484-90-0
M.F
C5H9NS2
M. Wt
147.3 g/mol
Availability
In Stock
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3-Ethyl-1,3-thiazolidine-2-thione

CAS Number

3484-90-0

Product Name

3-Ethyl-1,3-thiazolidine-2-thione

IUPAC Name

3-ethyl-1,3-thiazolidine-2-thione

Molecular Formula

C5H9NS2

Molecular Weight

147.3 g/mol

InChI

InChI=1S/C5H9NS2/c1-2-6-3-4-8-5(6)7/h2-4H2,1H3

InChI Key

GJLYXIHUCPAYSZ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCSC1=S

3-Ethyl-1,3-thiazolidine-2-thione is a heterocyclic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. It is part of the thiazolidine family, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound has the molecular formula C6H11NS2C_6H_{11}NS_2 and features a thiazolidine ring with an ethyl group at the 3-position and a thione functional group at the 2-position. This structural configuration contributes to its unique chemical properties and reactivity.

Typical for thiazolidine derivatives. Notably, it can undergo nucleophilic substitution reactions due to the presence of the thione group, which can be converted into thiol derivatives under certain conditions. Additionally, it can react with electrophiles, such as alkyl halides, leading to the formation of more complex thiazolidine derivatives.

One common synthetic route involves treating thiazolidine-2-thione with alkyl halides in the presence of a base, such as sodium hydroxide, to yield substituted thiazolidines . The compound also shows potential in cycloaddition reactions and can be used in the synthesis of various derivatives through acylation or alkylation processes .

Research has indicated that 3-ethyl-1,3-thiazolidine-2-thione exhibits significant biological activities. It has been shown to possess antibacterial properties against various pathogens, including those affecting plants like Xanthomonas oryzae, which is responsible for bacterial blight in rice . The compound's mechanism of action often involves inhibition of specific virulence factors or pathways critical for bacterial survival and pathogenicity.

Moreover, derivatives of thiazolidine-2-thiones have been explored for their potential anticancer activities and as agents in treating metabolic disorders due to their ability to modulate biological pathways .

The synthesis of 3-ethyl-1,3-thiazolidine-2-thione typically involves several key steps:

  • Formation of Thiazolidine Skeleton: Starting materials such as β-amino alcohols and potassium ethylxanthate are reacted in ethanol to form the thiazolidine ring .
  • Alkylation: The resulting thiazolidine-2-thione can be further reacted with bromoethane or other alkyl halides in the presence of a base (e.g., sodium hydroxide) to introduce the ethyl group at the 3-position .
  • Purification: The product is usually purified through column chromatography or recrystallization techniques to obtain pure 3-ethyl-1,3-thiazolidine-2-thione.

These methods highlight the versatility of synthetic strategies available for producing this compound.

3-Ethyl-1,3-thiazolidine-2-thione has several notable applications:

  • Pharmaceuticals: Its antibacterial and potential anticancer properties make it a candidate for drug development.
  • Agriculture: It may be used as an active ingredient in agrochemicals targeting plant pathogens.
  • Chemical Synthesis: It serves as an intermediate in organic synthesis for creating more complex thiazolidine derivatives.

Studies on 3-ethyl-1,3-thiazolidine-2-thione have focused on its interactions with biological systems, particularly its effects on bacterial growth and virulence factors. For instance, it has been shown to inhibit the promoter activity of genes associated with pathogenicity in Xanthomonas oryzae, suggesting its role as an anti-virulence agent . Additionally, its interactions with cellular targets may provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 3-ethyl-1,3-thiazolidine-2-thione. Here are some notable examples:

Compound NameStructureUnique Features
1,3-Thiazolidine-2-thioneStructureBase structure without ethyl substitution
4-Methylthiazolidine-2-thioneStructureMethyl group at position 4 enhances lipophilicity
5-Acetylthiazolidine-2-thioneStructureAcetyl group at position 5 may affect reactivity

These compounds illustrate variations in substitution patterns that can influence their biological activity and chemical reactivity. The unique ethyl substitution at position 3 in 3-ethyl-1,3-thiazolidine-2-thione distinguishes it from other thiazolidines by potentially enhancing its solubility and bioavailability.

Cyclization Strategies for Thiazolidine-2-thione Scaffolds

The synthesis of 3-ethyl-1,3-thiazolidine-2-thione typically begins with the cyclization of aminoethanol derivatives. A modified protocol involves reacting 2-aminoethanol with carbon disulfide in the presence of potassium hydroxide, followed by alkylation with ethyl bromide. This two-step process yields the thiazolidine-2-thione core with a 71.9% overall yield. Critical to this method is the use of ethanol as a solvent and sodium hydroxide as a base, which facilitates the nucleophilic substitution at the sulfur atom.

Key synthetic parameters for alkylated derivatives are summarized below:

DerivativeAlkylating AgentCatalystTemperature (°C)Yield (%)
4aBromoethaneNaOH5071.9
4cBromobenzeneNaOH + CuI8066.7

Nuclear magnetic resonance (NMR) data for 3-ethyl-1,3-thiazolidine-2-thione confirm its structure:

  • ¹H-NMR (400 MHz, CDCl₃): δ 4.21 (t, J = 7.8 Hz, 2H), 3.38 (q, 2H), 3.10 (t, J = 7.8 Hz, 2H), 1.36 (t, J = 7.2 Hz, 3H).
  • ¹³C-NMR (100 MHz, CDCl₃): δ 163.44, 64.37, 35.23, 27.09, 14.69.

Multicomponent Reaction Approaches in Aqueous Media

A green synthetic route utilizes a three-component reaction between amines, carbon disulfide, and α-bromoketones in water. This method avoids organic solvents and achieves yields of 70–90% under mild conditions (40–60°C). The reaction proceeds via in situ formation of a dithiocarbamate intermediate, which undergoes cyclization to form the thiazolidine-2-thione ring. For example, reacting ethylamine with carbon disulfide and phenacyl bromide in water produces 3-ethyl-4-phenyl-1,3-thiazolidine-2-thione in 85% yield.

The table below illustrates the scope of this approach:

Amineα-BromoketoneProductYield (%)
EthylaminePhenacyl bromide3-Ethyl-4-phenyl derivative85
PropylamineAcetonyl bromide3-Propyl-4-methyl derivative78

This method’s regioselectivity arises from the preferential attack of the amine nucleophile at the carbonyl carbon of the α-bromoketone.

Regioselective Alkylation and Acylation of Ambident Thiazolidine-2-thione Anions

The ambident anion of thiazolidine-2-thione exhibits dual reactivity, enabling either N-acylation or S-alkylation. The choice of reaction conditions dictates the regiochemical outcome:

  • N-Acylation: Using acetyl chloride in dichloromethane with triethylamine as a base selectively functionalizes the nitrogen atom, yielding N-acyl derivatives (e.g., 3-ethyl-N-acetyl-1,3-thiazolidine-2-thione).
  • S-Alkylation: Reactions with alkyl halides in ethanol catalyzed by sodium hydroxide favor sulfur alkylation, producing S-alkylated products like 3-ethyl-1,3-thiazolidine-2-thione.

The hard-soft acid-base (HSAB) principle rationalizes this selectivity:

  • Soft electrophiles (e.g., alkyl halides) preferentially react with the soft sulfur site.
  • Hard electrophiles (e.g., acyl chlorides) target the harder nitrogen center.

Solvent-Free Synthesis of Quaternary Carbon-Containing Derivatives

While solvent-free methodologies remain underdeveloped for 3-ethyl-1,3-thiazolidine-2-thione, recent advances in related systems suggest potential strategies. For instance, mechanochemical grinding of thiazolidine-2-thione with alkyl halides in the presence of solid bases like potassium carbonate could eliminate solvent use. Preliminary studies on analogous compounds show that solvent-free conditions reduce reaction times by 30–50% while maintaining yields comparable to traditional methods.

A comparative analysis of solvent-dependent and solvent-free approaches is outlined below:

ParameterSolvent-Based MethodSolvent-Free Method (Proposed)
Reaction Time5–16 hours2–8 hours (estimated)
Yield66–72%60–70% (projected)
Environmental ImpactModerate (organic solvents)Low (no solvents)

Future research should explore catalyst systems (e.g., zeolites or ionic liquids) to enhance efficiency under solvent-free conditions.

The regioselectivity patterns observed in reactions involving 3-ethyl-1,3-thiazolidine-2-thione can be rationalized through the application of Hard-Soft Acid-Base theory, which provides a fundamental framework for understanding the preferential reaction pathways [1] [2]. The theory states that hard acids preferentially bind to hard bases, while soft acids favor interactions with soft bases, with this principle governing the selectivity between nitrogen-acylation and sulfur-alkylation pathways [3].

In the context of thiazolidine-2-thione derivatives, the nitrogen atom functions as a harder base compared to the sulfur atom, which exhibits softer character due to its larger atomic radius and higher polarizability [1] [2]. This difference in hardness-softness characteristics directly influences the reaction pathways available to 3-ethyl-1,3-thiazolidine-2-thione when encountering different electrophilic species [3].

Mechanistic Pathway Selection

The Hard-Soft Acid-Base principle manifests in the regioselective formation of products through distinct mechanistic routes [1]. When 3-ethyl-1,3-thiazolidine-2-thione encounters hard electrophiles, such as acyl chlorides or activated carboxylic acid derivatives, the nitrogen center preferentially undergoes nucleophilic attack, leading to N-acylation products [4]. Conversely, soft electrophiles, including alkyl halides and related alkylating agents, demonstrate preferential reactivity toward the sulfur center, resulting in S-alkylation pathways [5].

The selectivity between these pathways has been quantitatively demonstrated through competitive reaction studies involving substituted 2-phenylthiazolidines [6]. Research has shown that electron-donating substituents enhance the nucleophilicity of both nitrogen and sulfur centers, while electron-withdrawing groups diminish their reactivity, with the relative hardness-softness relationship remaining consistent throughout the series [6].

Thermodynamic Considerations

The thermodynamic stability of the resulting products also reflects the Hard-Soft Acid-Base principle, with hard-hard and soft-soft combinations yielding more stable adducts [2]. Computational studies have revealed that N-acyl derivatives of thiazolidine-2-thiones generally exhibit greater thermodynamic stability when compared to their S-alkyl counterparts, consistent with the stronger ionic character of nitrogen-centered bonds [3] [1].

The principle has been validated through exchange reactions, where molecules containing mismatched hard-soft combinations undergo rearrangement to form preferred hard-hard and soft-soft products [1]. These studies demonstrate that the Hard-Soft Acid-Base principle operates as a driving force for regioselectivity in thiazolidine-2-thione chemistry, with electron transfer effects serving as the underlying mechanism [1].

Computational Modeling of Cyclization Transition States

Comprehensive computational modeling studies have provided detailed insights into the transition state structures and energetics governing cyclization reactions of 3-ethyl-1,3-thiazolidine-2-thione and related compounds [7] [8]. Density Functional Theory calculations, particularly those employing the B3LYP functional with appropriate basis sets, have revealed the mechanistic pathways and energy barriers associated with key cyclization processes [8] [9].

Transition State Energetics

Computational investigations of thiazolidine-2-thione formation have identified two critical transition states in the overall reaction mechanism [7] [8]. The first transition state corresponds to the nucleophilic attack of propargylamine on carbon disulfide, which requires a considerable activation energy of greater than or equal to 0.69 electron volts [8]. This step represents the rate-determining process in the overall transformation, with the energy barrier significantly influenced by the electronic properties of substituents present on the propargylamine substrate [7].

The second transition state involves the cyclization step through carbon-sulfur bond formation, which proceeds with a substantially lower activation barrier of less than or equal to 0.52 electron volts [8]. This energy difference confirms that the initial nucleophilic attack constitutes the kinetically controlling step, while the subsequent cyclization occurs readily once the intermediate is formed [7].

Transition StateActivation Energy (eV)Process DescriptionRate-Determining
TS1≥0.69Nucleophilic attack on CS₂Yes
TS20.14Proton abstraction by DABCONo
TS3≤0.52Carbon-sulfur bond formationNo

Comparative Cyclization Studies

Computational studies comparing carbon disulfide and carbon dioxide insertion into aziridine rings have revealed significant differences in activation barriers and reaction feasibility [10] [11] [9]. The formation of thiazolidine-2-thiones through carbon disulfide insertion proceeds with an activation barrier of 3.7 kilocalories per mole, which is substantially lower than the corresponding carbon dioxide process requiring 9.4 kilocalories per mole [9].

These calculations demonstrate that thiazolidine-2-thione formation is thermodynamically more favorable than the analogous oxazolidin-2-one synthesis, with an overall free energy gain of -14.5 kilocalories per mole for the carbon disulfide cycloaddition process [11] [9]. The enhanced reactivity of carbon disulfide compared to carbon dioxide reflects the greater electrophilicity and softer character of the sulfur-containing heterocumulene [9].

Regioselectivity in Cyclization Pathways

Computational modeling has elucidated the origins of regioselectivity in cyclization reactions involving thiazolidine-2-thione intermediates [12] [13]. Studies examining the competing 5-exo-dig cyclization pathways have revealed that sulfur-centered attack proceeds with an activation barrier of 8.2 kilocalories per mole, while nitrogen-centered cyclization requires 10.2 kilocalories per mole [13].

The preferential sulfur cyclization pathway results from the superior nucleophilicity of the sulfur center and its ability to stabilize the developing positive charge in the transition state [13]. Copper catalysis has been shown to further enhance this selectivity, with computational studies indicating that copper coordination to the alkyne moiety facilitates the approach of the sulfur nucleophile while sterically hindering nitrogen attack [12] [13].

Solvent and Catalyst Effects

Computational investigations have examined the influence of catalytic systems on cyclization transition states, particularly focusing on metal-free porphyrin-based catalysts [10] [11]. The TPPH₂/TBACl system demonstrates remarkable efficiency in promoting thiazolidine-2-thione formation, with the catalyst simultaneously activating both carbon disulfide and aziridine substrates through distinct binding modes [11].

The bifunctional TPPH₄Cl₂ catalyst exhibits even greater efficiency, proceeding through a stepwise mechanism involving initial chloride attack on the aziridine carbon center, followed by ring-closing reaction with the sulfur nucleophile [9]. The calculated transition state structures reveal a bipyramidal trigonal arrangement at the carbon center, with chloride and sulfur atoms occupying apical positions [9].

Hammett Analysis of Substituent Effects on Reaction Kinetics

The kinetic behavior of 3-ethyl-1,3-thiazolidine-2-thione and related compounds has been extensively characterized through Hammett analysis, which provides quantitative relationships between substituent electronic properties and reaction rates [14] [6] [15]. These studies have established linear free-energy relationships that allow prediction of reactivity patterns based on substituent constants [16] [17].

Electronic Substituent Effects

Systematic kinetic investigations of substituted 2-phenylthiazolidines with ethyl bromoacetate and picryl bromide have revealed clear correlations between substituent electronic properties and reaction rates [6]. The observed reactivity order follows the sequence: 4'-hydroxyl > 4'-methoxy > 4'-methyl > 3'-methyl > hydrogen > 3'-methoxy > 4'-bromo, 4'-chloro > 3'-iodo > 3'-nitro > 4'-nitro [6].

This reactivity pattern demonstrates that electron-donating substituents enhance the nucleophilicity of the thiazolidine ring system, while electron-withdrawing groups diminish reactivity [6]. The Hammett plots constructed from these kinetic data exhibit excellent linearity, with negative reaction constants indicating that the transition states involve positive charge development at the reaction center [6].

SubstituentRate Constant (×10⁴ M⁻¹s⁻¹)Hammett σ ValueRelative Reactivity
4'-OH15.2-0.373.8
4'-OMe12.1-0.273.0
4'-Me8.9-0.172.2
H4.00.001.0
4'-Cl2.10.230.5
4'-NO₂0.80.780.2

Activation Parameter Analysis

Detailed analysis of activation parameters has provided insights into the mechanistic nature of substituent effects in thiazolidine-2-thione reactions [6]. Linear relationships between enthalpies of activation and entropies of activation confirm a consistent mechanism throughout the substituent series, with electron-donating groups decreasing activation energies while electron-withdrawing substituents increase these barriers [6].

The activation energies show regular variation with substituents, with electron-releasing groups promoting reaction through stabilization of the positively charged transition state [6]. This stabilization occurs through enhanced electron density at the nucleophilic center, facilitating attack on electrophilic substrates [6].

Correlation with Computational Results

Experimental Hammett correlations have been validated through computational studies employing Density Functional Theory methods [7] [8]. The calculated activation energies for substituted propargylamines in thiazolidine-2-thione synthesis show excellent agreement with experimental Hammett plots, confirming the electronic nature of substituent effects [8].

Computational analysis reveals that substituent effects are reflected in both the characteristic distances of transition states and the HOMO-LUMO energy gaps of reactant species [8]. Electron-donating substituents decrease the HOMO-LUMO gap, facilitating nucleophilic attack, while electron-withdrawing groups have the opposite effect [8].

Mechanistic Implications

The Hammett analysis has provided definitive evidence for the mechanistic pathways operating in thiazolidine-2-thione chemistry [15]. Studies of the Hantzsch thiazole synthesis have demonstrated that stereochemical control factors can be correlated according to the Hammett free-energy equation, confirming the role of electronic effects in controlling reaction outcomes [15].

The linear Hammett relationships observed across diverse reaction conditions indicate that the fundamental electronic nature of substituent effects remains consistent, regardless of the specific electrophilic partner or reaction conditions employed [6]. This consistency provides a powerful predictive tool for designing new thiazolidine-2-thione derivatives with tailored reactivity profiles [17].

X-ray crystallographic studies of thiazolidine-2-thione derivatives have provided substantial evidence for the preferential adoption of specific conformational arrangements. The crystal structure analysis reveals that the core thiazolidine ring system exhibits a characteristic envelope conformation with distinctive puckering parameters [1] [2] [3]. In substituted thiazolidine derivatives, crystallographic data consistently show an envelope conformation where specific carbon atoms deviate from the plane of the ring system, with puckering parameters typically ranging from 0.300 to 0.400 Å [2] [3].

The crystallographic evidence demonstrates that the thiazolidine ring adopts a non-planar conformation due to the inherent strain associated with a planar five-membered ring containing both sulfur and nitrogen heteroatoms [4]. Single-crystal X-ray diffraction measurements reveal that the carbon-sulfur-carbon bond angle in the thiazolidine ring is approximately 92-95 degrees, which is characteristic of saturated sulfur-containing heterocycles [5] [4]. This bond angle deviation from planarity necessitates an envelope conformation to minimize ring strain.

The Z-conformation stability is further supported by crystallographic bond length data. The sulfur-carbon bond lengths in the thiazolidine ring typically measure between 1.722-1.748 Å for carbon-sulfur single bonds and approximately 1.668 Å for the thiocarbonyl carbon-sulfur double bond [1]. These bond length measurements are consistent across multiple crystallographic studies of thiazolidine-2-thione derivatives and confirm the structural integrity of the Z-conformation.

Crystallographic ParameterValue RangeReference Structure
Carbon-Sulfur Bond Length (C-S)1.722-1.748 ÅThiazoline derivatives [1]
Thiocarbonyl Bond Length (C=S)1.668 ÅThiazoline derivatives [1]
Carbon-Sulfur-Carbon Bond Angle92.77-95.00°Multiple structures [1] [5]
Puckering Parameter0.300-0.400 ÅThiazolidine rings [2] [3]

The crystallographic data also reveal important intermolecular interactions that stabilize the Z-conformation in the solid state. Hydrogen bonding patterns, particularly nitrogen-hydrogen to sulfur interactions, play a crucial role in maintaining the conformational stability of the thiazolidine-2-thione framework [1] [5]. These intermolecular forces contribute to the observed preference for the Z-conformation over alternative arrangements.

Ring-Chain Tautomerism in 1,3-Thiazolidine Systems

Ring-chain tautomerism represents a fundamental equilibrium process in 1,3-thiazolidine systems that involves the reversible interconversion between cyclic and acyclic forms through proton migration and bond reorganization [6] [7]. This tautomeric behavior is particularly significant in thiazolidine-2-thione derivatives, where the equilibrium between thione and thiol forms can be influenced by environmental conditions such as solvent polarity, temperature, and hydrogen concentration [7].

The tautomeric equilibrium in 1,3-thiazolidine-2-thione systems primarily involves the interconversion between the cyclic thione form and the corresponding open-chain thiol form [7]. Nuclear magnetic resonance studies conducted at varying temperatures and in different deuterated solvents have demonstrated that this equilibrium is entropy-driven and endothermic in nature [7]. The equilibrium constants for the thiol to thione ratio vary significantly with solvent polarity and temperature, with some conditions achieving nearly equal concentrations of both tautomeric forms [7].

Computational studies using density functional theory calculations have provided insights into the thermodynamic stability of different tautomeric forms [8]. The calculations reveal that the thione form is generally more stable in the gas phase, while solvent effects can significantly alter the relative stability of tautomers [8] [7]. The energy differences between tautomeric forms are typically modest, ranging from 2 to 8 kcal/mol depending on the specific substitution pattern and environmental conditions [8].

Solvent SystemTemperature Range (°C)Equilibrium Constant (K)Predominant Form
Acetonitrile-d325-800.15-0.45Thione
Dimethylsulfoxide-d625-800.25-0.60Thione
Chloroform-d25-600.10-0.30Thione
Variable pH conditions20-400.05-0.50pH-dependent

The mechanistic pathway for ring-chain tautomerism in thiazolidine systems involves the initial protonation of the nitrogen atom, followed by carbon-sulfur bond cleavage and subsequent reorganization to form the acyclic thiol intermediate [6]. This intermediate can then undergo cyclization through nucleophilic attack of the thiol group on the electrophilic carbon center, regenerating the cyclic thione form [6]. The process is typically acid-catalyzed and exhibits reversible kinetics under mild conditions [6].

Ring-chain tautomerism in thiazolidine systems also exhibits pH-dependent behavior, with acidic conditions favoring the protonated cyclic form and neutral to basic conditions promoting equilibration between tautomeric states [9] [7]. This pH sensitivity has important implications for the biological activity and chemical reactivity of thiazolidine-2-thione derivatives, as different tautomeric forms may exhibit distinct binding affinities and reaction pathways [9].

Carbon-13 Nuclear Magnetic Resonance Spectral Signatures of Thiocarbonyl Environments

Carbon-13 nuclear magnetic resonance spectroscopy provides definitive identification and characterization of thiocarbonyl environments in thiazolidine-2-thione derivatives through distinctive chemical shift patterns and coupling relationships [10] [11] [12]. The thiocarbonyl carbon in 3-ethyl-1,3-thiazolidine-2-thione exhibits characteristic downfield chemical shifts that distinguish it from conventional carbonyl carbons and other carbon environments within the molecule [13] [12].

The thiocarbonyl carbon in thiazolidine-2-thione systems typically resonates in the range of 190-200 parts per million, significantly downfield from most other carbon environments [14] [1] [12]. This distinctive chemical shift arises from the reduced shielding of the carbon nucleus due to the electronic properties of the carbon-sulfur double bond [13] [12]. The deshielding effect is more pronounced in thiocarbonyl groups compared to their oxygen analogs, with thiocarbonyl carbons appearing approximately 20-30 ppm downfield relative to corresponding carbonyl carbons [13] [12].

Comparative carbon-13 nuclear magnetic resonance studies of thiazolidine-2-thione derivatives reveal systematic chemical shift variations based on substitution patterns and electronic effects [14] [1] [10]. The ethyl substitution at the nitrogen position introduces additional complexity to the carbon-13 spectrum, with the ethyl carbon signals appearing in characteristic aliphatic regions while maintaining the distinctive thiocarbonyl signature [14]. The nitrogen-bound ethyl carbon typically resonates around 35-45 ppm, while the terminal methyl carbon appears in the 12-16 ppm range [14].

Carbon EnvironmentChemical Shift Range (ppm)MultiplicityCharacteristic Features
Thiocarbonyl (C=S)190-200SingletHighly deshielded, diagnostic
Nitrogen-Ethyl (N-CH₂)35-45TripletJ-coupling to methyl
Ethyl-Methyl (CH₃)12-16QuartetJ-coupling to methylene
Ring Carbons (CH₂)25-35TripletCharacteristic ring pattern

The carbon chemical shift tensor analysis reveals important information about the electronic environment and bonding characteristics of the thiocarbonyl group [13] [12]. Solid-state carbon-13 nuclear magnetic resonance studies demonstrate that the principal components of the chemical shift tensor for thiocarbonyl carbons exhibit significant anisotropy, with the least shielded component showing the greatest sensitivity to sulfur substitution [13] [12]. This anisotropy reflects the unique electronic structure of the carbon-sulfur double bond and provides insight into the orbital interactions responsible for the observed chemical shifts [13] [12].

Temperature-dependent carbon-13 nuclear magnetic resonance studies reveal dynamic behavior in thiazolidine-2-thione systems, with line broadening and chemical shift variations observed under conditions that promote tautomeric exchange [15] [10]. At low temperatures or in polar solvents where tautomeric exchange is slowed, the thiocarbonyl carbon signal becomes well-resolved and exhibits characteristic coupling patterns with neighboring nuclei [15] [10]. These dynamic nuclear magnetic resonance effects provide valuable information about the kinetics and thermodynamics of tautomeric processes in solution [15] [10].

The carbon-13 nuclear magnetic resonance spectral signatures also provide information about intermolecular interactions and hydrogen bonding effects [10] [15]. In systems where hydrogen bonding occurs between thiazolidine-2-thione molecules or with solvent molecules, subtle changes in the thiocarbonyl carbon chemical shift can be observed [10]. These effects are typically smaller in magnitude than the primary electronic effects but can provide valuable structural information about solution-phase behavior and molecular associations [10].

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Exact Mass

147.01764164 g/mol

Monoisotopic Mass

147.01764164 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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